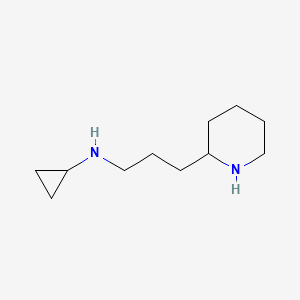
N-(3-(piperidin-2-yl)propyl)cyclopropanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-(piperidin-2-yl)propyl)cyclopropanamine is an organic compound that features a cyclopropane ring attached to a piperidine moiety via a propyl chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(piperidin-2-yl)propyl)cyclopropanamine typically involves the following steps:
Formation of the Piperidine Moiety: The piperidine ring can be synthesized through the hydrogenation of pyridine using a catalyst such as molybdenum disulfide.
Attachment of the Propyl Chain: The propyl chain can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on the propyl chain reacts with the piperidine nitrogen.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation and cyclopropanation processes, utilizing continuous flow reactors to ensure efficient and consistent production.
化学反应分析
Types of Reactions
N-(3-(piperidin-2-yl)propyl)cyclopropanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the cyclopropane ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperidine or cyclopropane derivatives.
科学研究应用
N-(3-(piperidin-2-yl)propyl)cyclopropanamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies and enzyme inhibition assays.
Medicine: Explored for its potential therapeutic properties, including its use in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of N-(3-(piperidin-2-yl)propyl)cyclopropanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine moiety can interact with biological targets through hydrogen bonding and hydrophobic interactions, while the cyclopropane ring can provide rigidity and stability to the molecule .
相似化合物的比较
Similar Compounds
Piperidine: A six-membered ring containing one nitrogen atom.
Cyclopropanamine: A cyclopropane ring attached to an amine group.
N-(3-(piperidin-1-yl)propyl)cyclopropanamine: A similar compound with a different substitution pattern on the piperidine ring.
Uniqueness
N-(3-(piperidin-2-yl)propyl)cyclopropanamine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The combination of the piperidine and cyclopropane moieties provides a distinct structural framework that can be exploited for various applications in research and industry .
属性
分子式 |
C11H22N2 |
|---|---|
分子量 |
182.31 g/mol |
IUPAC 名称 |
N-(3-piperidin-2-ylpropyl)cyclopropanamine |
InChI |
InChI=1S/C11H22N2/c1-2-8-12-10(4-1)5-3-9-13-11-6-7-11/h10-13H,1-9H2 |
InChI 键 |
OTRZPKMZVCGAJA-UHFFFAOYSA-N |
规范 SMILES |
C1CCNC(C1)CCCNC2CC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















